Product packaging for Deacetylipecoside(1+)(Cat. No.:)

Deacetylipecoside(1+)

Cat. No.: B1263303
M. Wt: 524.5 g/mol
InChI Key: MTAVTRZTGFLKSC-MDXCLUIBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylipecoside is a significant intermediate in the biosynthetic pathway of certain plant-derived alkaloids. Scientific studies have identified that the compound is formed in Alangium lamarckii by the enzymatic activity of deacetylipecoside synthase, which catalyzes a Pictet–Spengler reaction between dopamine and secologanin to yield the (R)-configured product at the C-1 position . This reaction is a crucial, stereospecific step in the formation of ipecac alkaloids and their related glucosides, such as alangiside . As a key chiral precursor, Deacetylipecoside(1+) provides researchers with a well-defined starting material for investigating the complex biosynthesis of these natural products. Its primary research applications include enzymology studies, exploring the metabolic pathways in medicinal plants, and serving as a standard for the identification and quantification of alkaloids in complex plant extracts. This product is labeled "For Research Use Only" (RUO) . RUO products, like this one, are intended solely for laboratory research purposes and are not intended for use in diagnostic procedures, the diagnosis, prevention, or treatment of diseases, or any other medical purpose . They are exempt from the regulatory controls that apply to diagnostic medical devices and must not be used in procedures that impact patient care or management .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34NO11+ B1263303 Deacetylipecoside(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34NO11+

Molecular Weight

524.5 g/mol

IUPAC Name

methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

MTAVTRZTGFLKSC-MDXCLUIBSA-O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of Deacetylipecoside 1+

Precursor Utilization and Initial Condensation Reactions in Deacetylipecoside(1+) Formation

The biosynthesis of Deacetylipecoside(1+) begins with the condensation of two primary precursors: dopamine (B1211576) and secologanin (B1681713). This reaction is a pivotal step, setting the stage for the formation of the characteristic tetrahydroisoquinoline-monoterpene glucoside structure.

Mechanistic Investigations of Dopamine and Secologanin Condensation

The condensation of dopamine and secologanin to form Deacetylipecoside(1+) proceeds via a Pictet-Spengler reaction. mdpi.comwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org In this specific case, the amine is dopamine and the aldehyde is provided by secologanin. The reaction can occur non-enzymatically under mildly acidic conditions. researchgate.netnih.gov However, in biological systems, the reaction is catalyzed by specific enzymes to ensure stereoselectivity and efficiency. researchgate.netnih.gov The enzymatic reaction is believed to proceed through the formation of a Schiff base between the primary amine of dopamine and the aldehyde group of secologanin, followed by an intramolecular electrophilic attack from the electron-rich aromatic ring of dopamine to the iminium ion, leading to the formation of the new heterocyclic ring. wikipedia.orgnih.gov

Stereochemical Elucidation and Control in Pictet-Spengler Reactions Forming Deacetylipecoside(1+)

The Pictet-Spengler condensation of dopamine and secologanin can result in two stereoisomers at the newly formed chiral center (C-1): the (R)-epimer, deacetylipecoside (B1200891), and the (S)-epimer, deacetylisoipecoside (B1197507). researchgate.netucl.ac.uk In plants like Alangium lamarckii, two distinct enzymes have been identified that stereospecifically catalyze the formation of each epimer. nih.govucl.ac.uk Deacetylipecoside synthase (DIS) specifically produces the (R)-epimer, deacetylipecoside. researchgate.netucl.ac.uknih.gov The enzyme responsible for the formation of the (S)-epimer, deacetylisoipecoside synthase (DIIS), has also been identified but has been found to be more labile. ucl.ac.uk This enzymatic control is crucial as the different stereoisomers are directed into separate downstream biosynthetic pathways. researchgate.netnih.gov The (R)-deacetylipecoside is a precursor for tetrahydroisoquinoline monoterpene glucosides, while the (S)-deacetylisoipecoside is a precursor for ipecac alkaloids like emetine (B1671215) and cephaeline (B23452). mdpi.comresearchgate.net

Deacetylipecoside Synthase (DIS) Characterization and Catalytic Mechanism

Deacetylipecoside synthase (DIS) is the key enzyme responsible for the stereospecific synthesis of (R)-deacetylipecoside. Its characterization has provided significant insights into the biosynthesis of monoterpenoid isoquinoline (B145761) alkaloids.

Substrate Specificity and Kinetic Characterization of Deacetylipecoside Synthase

Deacetylipecoside synthase exhibits a high degree of substrate specificity. Studies on the enzyme purified from Alangium lamarckii and Alangium salviifolium have shown that it has a strong preference for dopamine as the amine substrate. nih.govchula.ac.th Other related compounds like tyramine (B21549) and tryptamine (B22526) are not utilized by the enzyme. researchgate.netnih.gov The enzyme also specifically utilizes secologanin as the aldehyde-containing substrate. researchgate.netnih.gov

Kinetic analyses have determined the apparent Michaelis-Menten constants (Km) for both substrates. For the enzyme from A. lamarckii, the apparent Km values for dopamine and secologanin are 0.7 mM and 0.9 mM, respectively. researchgate.netnih.gov Similarly, for the enzyme from A. salviifolium, the apparent Km values are 0.69 mM for dopamine and 0.92 mM for secologanin. chula.ac.th The enzyme activity is not inhibited by its substrate, dopamine. researchgate.netnih.gov However, it is inhibited by certain ipecac alkaloids such as alangimakine and dehydroalangimakine. nih.govchula.ac.th

Kinetic Parameters of Deacetylipecoside Synthase
Plant SourceSubstrateApparent Km (mM)Vmax (pkat/mg protein)
Alangium lamarckiiDopamine0.7N/A
Secologanin0.9N/A
Alangium salviifoliumDopamine0.697.09
Secologanin0.928.33

Purification and Biochemical Properties of Deacetylipecoside Synthase from Relevant Plant Species

Deacetylipecoside synthase has been successfully purified and characterized from the leaves of Alangium lamarckii and Alangium salviifolium. nih.govchula.ac.th The purification process from A. lamarckii resulted in a 570-fold purification of the enzyme. researchgate.netnih.gov The purified enzyme from both sources is a single polypeptide with a molecular weight of approximately 30,000 Da. researchgate.netnih.govchula.ac.th

The enzyme exhibits optimal activity under specific biochemical conditions. The pH optimum for the enzyme from both A. lamarckii and A. salviifolium is 7.5. researchgate.netnih.govchula.ac.th The temperature optimum for the A. lamarckii enzyme is 45°C, while for the A. salviifolium enzyme, it is 37°C. nih.govchula.ac.th

Biochemical Properties of Deacetylipecoside Synthase
PropertyAlangium lamarckiiAlangium salviifolium
Molecular Weight (Da)30,00030,000
pH Optimum7.57.5
Temperature Optimum (°C)4537

Comparative Enzymology of Deacetylipecoside Synthase with Related Pictet-Spenglerases

Deacetylipecoside synthase belongs to a class of enzymes known as Pictet-Spenglerases, which catalyze the Pictet-Spengler reaction. mdpi.comucl.ac.uk Other well-characterized enzymes in this family include strictosidine (B192452) synthase (STR) and norcoclaurine synthase (NCS). nih.govoup.com

While all these enzymes catalyze a similar core reaction, they exhibit distinct substrate specificities. DIS utilizes dopamine and secologanin. nih.gov In contrast, strictosidine synthase (STR), a key enzyme in monoterpenoid indole (B1671886) alkaloid biosynthesis, catalyzes the condensation of tryptamine and secologanin. nih.gov Norcoclaurine synthase (NCS), involved in benzylisoquinoline alkaloid biosynthesis, uses dopamine and 4-hydroxyphenylacetaldehyde as substrates. nih.govresearchgate.net

Despite the differences in substrate specificity, there are similarities in their biochemical properties. For instance, both DIS and STR from various sources have similar molecular sizes and optimal pH and temperature ranges. nih.gov However, a key difference is that STR does not accept dopamine as a substrate. nih.gov The evolutionary relationship between these enzymes is an area of ongoing research, with questions remaining as to whether they evolved from a common ancestor. nih.gov The lack of the amino acid sequence for DIS has so far limited a detailed comparison with other Pictet-Spenglerases at the molecular level. nih.gov

β-Glucosidase (Ipeglu1) in the Deacetylipecoside(1+) Metabolic Pathway

A crucial step in the metabolic journey of Deacetylipecoside(1+) is the removal of a glucose molecule, a reaction catalyzed by the enzyme β-glucosidase, specifically Ipeglu1 in Psychotria ipecacuanha. nih.govresearchgate.net

Role of Glucosidase-Mediated Deglucosylation in Downstream Alkaloid Biosynthesis

The deglucosylation of N-deacetylisoipecoside, the 1α(S)-epimer of N-deacetylipecoside, is an essential part of the biosynthetic pathway leading to emetine. nih.govresearchgate.net The resulting aglycone is a highly reactive intermediate that undergoes further transformations to form protoemetine. nih.govtandfonline.com Protoemetine is then condensed with a second dopamine molecule and subsequently converted into cephaeline and emetine. nih.govtandfonline.com The removal of the glucose moiety by Ipeglu1 is therefore a pivotal gateway reaction, channeling the precursor into the downstream synthesis of the pharmacologically active alkaloids. nih.govtandfonline.com

Enzymatic Activity and Substrate Preference of Ipeglu1 towards Deacetylipecoside(1+) Epimers

The β-glucosidase Ipeglu1 exhibits a broad substrate acceptance, hydrolyzing various glucosidic ipecac alkaloids. nih.govresearchgate.net Notably, Ipeglu1 lacks strict stereospecificity and can act on both the 1α(S)-epimer (N-deacetylisoipecoside) and the 1β(R)-epimer (N-deacetylipecoside). nih.govqmul.ac.uk However, it displays a preference for the 1β(R)-epimers. nih.govqmul.ac.uk This is interesting considering that N-deacetylisoipecoside is the precursor for emetine biosynthesis. nih.gov

The enzymatic activity of Ipeglu1 is significantly affected by substitutions on the isoquinoline ring of its substrates. Its activity is extremely poor towards 7-O-methyl and 6,7-O,O-dimethyl derivatives. nih.govresearchgate.net In contrast, 6-O-methylated derivatives are hydrolyzed as efficiently as their non-methylated counterparts, suggesting that 6-O-methylation might occur before deglucosylation by Ipeglu1. nih.govresearchgate.net

Table 1: Substrate Preference of Ipeglu1

SubstrateRelative ActivityImplication for Biosynthesis
N-deacetylisoipecoside (1α(S)-epimer)HydrolyzedPrecursor for emetine biosynthesis. nih.govresearchgate.net
N-deacetylipecoside (1β(R)-epimer)Preferred over 1α(S)-epimerSuggests a potential role for Ipeglu1 in the metabolism of both epimers. nih.govqmul.ac.uk
6-O-methyl derivativesEfficiently hydrolyzedSuggests 6-O-methylation can precede deglucosylation. nih.govresearchgate.net
7-O-methyl derivativesExtremely poor activitySuggests 7-O-methylation likely occurs after deglucosylation. nih.govresearchgate.net
6,7-O,O-dimethyl derivativesExtremely poor activityReinforces that O-methylation at the 7-position inhibits Ipeglu1 activity. nih.govresearchgate.net

Subsequent Enzymatic Modifications and Diversification of Deacetylipecoside(1+) Derivatives

Following the initial condensation and deglucosylation steps, the ipecac alkaloid pathway involves further enzymatic modifications, primarily O-methylation, which contribute to the chemical diversity of these compounds. nih.gov

O-Methylation Reactions and Identification of O-Methyltransferases (OMTs) in Ipecac Alkaloid Assembly

Three key O-methyltransferases (OMTs), designated IpeOMT1, IpeOMT2, and IpeOMT3, have been identified in P. ipecacuanha and are responsible for all the O-methylation reactions in ipecac alkaloid biosynthesis. nih.govnih.gov These enzymes exhibit distinct substrate and positional specificities, orchestrating the sequential methylation of the hydroxyl groups on the isoquinoline moieties. nih.gov

The biosynthesis of emetine is believed to branch from N-deacetylisoipecoside through its 6-O-methylation by IpeOMT1, with a minor contribution from IpeOMT2, followed by deglucosylation by Ipeglu1. nih.gov The 7-hydroxy group of the aglycone's isoquinoline skeleton is then methylated by IpeOMT3 prior to the formation of protoemetine. nih.govnih.gov Subsequent sequential O-methylations are catalyzed by IpeOMT2 and IpeOMT1 to produce cephaeline and finally emetine. nih.govnih.gov Another OMT, CiOMT1, has also been identified and shows both 7'-O-methylation and 6'-O-methylation activities. tandfonline.comqmul.ac.uk

Table 2: Identified O-Methyltransferases in Ipecac Alkaloid Biosynthesis

EnzymeFunctionSubstrate(s)Product(s)
IpeOMT16-O-methylation of N-deacetylisoipecoside; 6'-O-methylation of cephaelineN-deacetylisoipecoside, Cephaeline6-O-methyl-N-deacetylisoipecoside, Emetine nih.govnih.govqmul.ac.uk
IpeOMT27'-O-methylation of 7'-O-demethylcephaeline7'-O-demethylcephaelineCephaeline nih.govnih.gov
IpeOMT37-O-methylation of the aglycone's isoquinoline skeletonAglycone of N-deacetylisoipecoside7-O-methylated intermediate nih.govnih.gov
CiOMT17'-O-methylation and 6'-O-methylation7'-O-demethylcephaeline, CephaelineCephaeline, Emetine tandfonline.comqmul.ac.uk

Investigation of Other Post-Condensation Enzymatic Steps

The biosynthesis of ipecac alkaloids begins with a Pictet-Spengler condensation of dopamine and secologanin to form two epimers, N-deacetylisoipecoside (the 1αS-diastereomer) and N-deacetylipecoside (the 1βR-diastereomer). nih.govresearchgate.net This reaction can occur non-enzymatically but is catalyzed stereospecifically by enzymes in Alangium lamarckii. nih.govresearchgate.net Specifically, deacetylipecoside synthase (DIS) catalyzes the formation of the (R)-epimer. researchgate.netnih.gov The enzyme responsible for producing the (S)-epimer, deacetylisoipecoside synthase (DIIS), has been identified but found to be labile. ucl.ac.uk Following deglucosylation of the (1S)-diastereomer, the resulting highly reactive aglycon is converted to protoemetine, which is then condensed with another dopamine molecule. nih.gov

Genetic and Molecular Determinants of Deacetylipecoside(1+) Biosynthesis

The genes encoding the enzymes involved in deacetylipecoside biosynthesis and its subsequent transformations have been a subject of investigation to understand the regulation of this metabolic pathway. The cDNAs for the three O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) have been identified and were found to be coordinately transcribed with the β-glucosidase Ipeglu1. nih.govnih.gov This coordinated expression suggests a tight regulation of the ipecac alkaloid biosynthetic pathway at the genetic level.

Furthermore, the deduced amino acid sequences of the IpeOMTs are closely related to each other and show more similarity to flavonoid OMTs than to OMTs involved in benzylisoquinoline alkaloid biosynthesis. nih.govnih.gov The gene encoding Ipeglu1 has also been isolated, and its deduced protein sequence shows significant identity to raucaffricine β-glucosidase and strictosidine β-glucosidase. nih.govresearchgate.net The identification of these genes provides a foundation for further molecular studies and potential metabolic engineering of ipecac alkaloid production. nih.gov

Identification and Functional Annotation of Biosynthetic Gene Clusters

The discovery and functional characterization of biosynthetic gene clusters (BGCs) are fundamental to understanding natural product formation. While a complete, contiguously mapped BGC for the entire Deacetylipecoside(1+) pathway remains to be fully elucidated in a single genomic locus, several key genes and enzymes have been identified and functionally annotated, primarily from P. ipecacuanha.

Computational tools like antiSMASH and ClusterFinder are instrumental in predicting and identifying putative BGCs from genomic data by searching for colocalized genes encoding biosynthetic enzymes. nih.govnih.govnih.gov In the context of ipecac alkaloids, research has successfully identified cDNAs for several critical enzymes. These include specific synthases that catalyze the initial condensation and O-methyltransferases (OMTs) and glucosidases that perform subsequent modifications. nih.govresearchgate.net

A summary of key identified enzymes involved in the broader ipecac alkaloid pathway, which includes the formation and transformation of Deacetylipecoside(1+), is provided below.

Table 1: Functionally Annotated Enzymes in Ipecac Alkaloid Biosynthesis

Enzyme Name Abbreviation Function Source Organism
Deacetylipecoside Synthase - Stereospecifically catalyzes the formation of the (1βR)-diastereomer N-deacetylipecoside from dopamine and secologanin. researchgate.net Alangium lamarckii
Deacetylisoipecoside Synthase - Stereospecifically catalyzes the formation of the (1αS)-diastereomer N-deacetylisoipecoside from dopamine and secologanin. researchgate.net Alangium lamarckii
Ipecac Alkaloid β-D-Glucosidase 1 Ipeglu1 Deglucosylation of ipecac alkaloid glucosides. N-deacetylipecoside is a substrate for this enzyme. nih.govnih.gov Psychotria ipecacuanha
Ipecac O-Methyltransferase 1 IpeOMT1 O-methylation in the later steps of emetine biosynthesis. nih.gov Psychotria ipecacuanha
Ipecac O-Methyltransferase 2 IpeOMT2 O-methylation of N-deacetylipecoside. nih.gov Psychotria ipecacuanha

Transcriptional Regulation and Spatio-Temporal Expression of Deacetylipecoside(1+) Pathway Genes

The production of specialized metabolites like Deacetylipecoside(1+) is tightly controlled at the transcriptional level, ensuring that genes are expressed at the correct time and in the appropriate tissues. Gene expression is a multi-step process involving transcription, mRNA processing, and translation, with regulation possible at each stage. nih.gov In eukaryotes, transcription is carried out by RNA polymerase II in conjunction with various transcription factors that bind to specific DNA sequences like promoters and enhancers to modulate gene activity. pressbooks.pub

Studies in P. ipecacuanha have shown that the genes encoding the O-methyltransferases IpeOMT1, IpeOMT2, and IpeOMT3 are coordinately transcribed with the gene for the β-glucosidase Ipeglu1. nih.gov This coordinated expression suggests a common regulatory mechanism, possibly controlled by one or more master transcription factors that respond to developmental or environmental cues. The identification of such transcription factors is a key area of ongoing research. The activity of these regulatory proteins can be influenced by various signaling molecules and cellular states, allowing the plant to fine-tune alkaloid production. frontiersin.orgfrontiersin.org

Subcellular Localization of Deacetylipecoside(1+) Biosynthetic Enzymes

The biosynthesis of Deacetylipecoside(1+) involves a notable spatial separation of enzymes and their substrates across different cellular compartments, suggesting a highly organized and dynamic process. tandfonline.comnih.gov The precursors, dopamine and secologanin, are believed to undergo condensation in the vacuole. tandfonline.com Dopamine is synthesized in the cytosol before being transported and stored in the vacuole. tandfonline.com

However, a significant discrepancy arises with the localization of the subsequent processing enzymes. Key enzymes, including the O-methyltransferases (IpeOMTs) and the glucosidase (IpeGlu1), have been demonstrated to be localized in the cytosol. tandfonline.comnih.gov This spatial paradox implies that the intermediates formed in the vacuole, such as N-deacetylipecoside, must be transported out into the cytosol for further modification. It has been proposed that transporters, possibly of the multidrug resistance-associated protein (MRP) type, which are a class of ATP-binding cassette (ABC) transporters, may facilitate this movement across the vacuolar membrane (tonoplast). tandfonline.comnih.gov This compartmentalization may serve to protect the cell from potentially reactive intermediates and to carefully control metabolic flux through the pathway. nih.gov

Table 2: Subcellular Localization of Components in Deacetylipecoside(1+) Biosynthesis

Component Type Presumed/Demonstrated Location Reference(s)
Dopamine Precursor Synthesized in cytosol, accumulated in vacuole tandfonline.com
Secologanin Precursor Likely transported to the vacuole tandfonline.com
Condensation Reaction Process Vacuole tandfonline.com
N-deacetylipecoside Intermediate Synthesized in vacuole, transported to cytosol for modification tandfonline.comnih.gov
IpeOMT enzymes Enzyme Cytosol tandfonline.comnih.gov

Metabolic Engineering and Synthetic Biology Approaches for Deacetylipecoside(1+) Pathway Elucidation

Metabolic engineering involves the optimization of genetic and regulatory processes within cells to increase the production of a desired substance. wikipedia.org These techniques are pivotal for both elucidating complex biosynthetic pathways and for developing sustainable sources of valuable plant-derived compounds. chemrxiv.org

Reconstruction of Deacetylipecoside(1+) Biosynthetic Pathway in Heterologous Systems

Reconstructing biosynthetic pathways in well-characterized heterologous hosts, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, is a powerful strategy for studying enzyme function and producing complex molecules. nih.govsemanticscholar.org This approach circumvents challenges associated with the native plant producers, such as slow growth, complex genetic backgrounds, and difficult genetic transformation. mdpi.com

The process involves several key steps:

BGC Identification: Identifying all the necessary genes for the pathway. nih.gov

Gene Cloning and Assembly: Cloning the identified genes into an expression vector. Modern synthetic biology offers numerous DNA assembly techniques (e.g., Gibson assembly, TAR cloning) to construct large gene clusters. frontiersin.orgmdpi.com

Host Selection and Engineering: Choosing a suitable host organism and potentially engineering it to improve precursor supply or accommodate the heterologous pathway. mdpi.comfrontiersin.org

Expression and Product Detection: Expressing the genes and analyzing the host's metabolites to detect the production of the target compound or intermediates. nih.gov

While the complete heterologous production of Deacetylipecoside(1+) has not been extensively reported, the successful reconstitution of other complex monoterpenoid indole alkaloid pathways, such as the formation of strictosidine and downstream products in yeast, demonstrates the feasibility of this approach. mdpi.comresearchgate.netbiorxiv.org Such platforms allow for the functional testing of individual enzymes and the step-by-step elucidation of the biosynthetic route.

Strategies for Enhancing Deacetylipecoside(1+) Precursor Availability

Enhancing Secologanin Supply: Secologanin is a complex iridoid derived from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comnih.gov Engineering this upstream pathway could involve overexpressing genes for rate-limiting enzymes, such as geraniol (B1671447) synthase (GES) or cytochrome P450 enzymes involved in iridoid biosynthesis. mdpi.com

Enhancing Dopamine Supply: Dopamine is an amine derived from the shikimate pathway via the amino acid L-tyrosine. researchgate.net Strategies to boost dopamine levels could include upregulating key enzymes in the shikimate pathway or in the subsequent conversion steps from tyrosine to dopamine.

Isolation and Purification Methodologies for Deacetylipecoside 1+

Advanced Extraction Techniques from Native Biological Sources

The initial step in obtaining Deacetylipecoside(1+) involves its extraction from plant sources, such as Alangium lamarckii. researchgate.netnih.gov Traditional methods like maceration and Soxhlet extraction are often being replaced by more efficient and environmentally friendly advanced extraction techniques. nih.govresearchgate.net These modern methods offer improved yields, reduced solvent consumption, and shorter extraction times. nih.gov

Some of the advanced extraction techniques applicable to the isolation of alkaloids like Deacetylipecoside(1+) from plant materials include:

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and enhanced release of target compounds. nih.gov It is known for its speed and efficiency. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating the extraction process.

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. mdpi.com By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction. mdpi.com This method is particularly advantageous for its "green" credentials, as it avoids the use of organic solvents. mdpi.com

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This method uses conventional solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time and solvent volume. mdpi.com

The choice of extraction method depends on various factors, including the chemical nature of the target compound, the plant matrix, and the desired scale of extraction. For a compound like Deacetylipecoside(1+), a polar molecule, methods that utilize polar solvents or have high efficiency for such compounds would be preferred.

Table 1: Comparison of Advanced Extraction Techniques

TechniquePrincipleAdvantages
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample, causing cell rupture. nih.govRapid extraction, reduced solvent usage, higher yields. nih.gov
Ultrasound-Assisted Extraction (UAE)Utilizes ultrasonic waves to induce cavitation, enhancing mass transfer.Improved extraction efficiency, suitable for heat-sensitive compounds.
Supercritical Fluid Extraction (SFE)Employs a supercritical fluid (e.g., CO2) as a highly selective solvent. mdpi.comEnvironmentally friendly, tunable selectivity, minimal solvent residue. mdpi.com
Pressurized Liquid Extraction (PLE/ASE)Uses solvents at high temperature and pressure to increase extraction efficiency. mdpi.comFaster than traditional methods, requires less solvent. mdpi.com

Chromatographic Strategies for High-Purity Isolation of Deacetylipecoside(1+)

Following extraction, the crude extract containing Deacetylipecoside(1+) and other metabolites requires purification. Chromatography is the cornerstone of this process, with various techniques employed to achieve high purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for Deacetylipecoside(1+)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the purification of individual compounds from complex mixtures. chromatographyonline.comejgm.co.uk Developing a robust HPLC method for Deacetylipecoside(1+) involves the systematic optimization of several parameters to achieve the desired separation and purity. jchr.orgresearchgate.net

Key considerations for HPLC method development include:

Column Selection: A reversed-phase C18 column is a common starting point for the separation of polar compounds like alkaloids. jchr.orgnih.gov The choice of stationary phase is critical for achieving the necessary selectivity. chromatographyonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water (often with a pH-modifying additive like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jchr.orgjrespharm.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures.

Detection: A UV detector is commonly used for the detection of alkaloids, which typically exhibit UV absorbance. ejgm.co.uknih.gov The selection of the detection wavelength is optimized for the maximum absorbance of Deacetylipecoside(1+).

Method Validation: Once developed, the HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. ejgm.co.ukjchr.org

Table 2: Typical Parameters for HPLC Method Development for Alkaloid Separation

ParameterTypical ConditionsRationale
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm jchr.orgjrespharm.comGood retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water nih.govImproves peak shape and provides protons for ionization in mass spectrometry.
Mobile Phase B Acetonitrile or Methanol jrespharm.comOrganic modifier to elute compounds from the reversed-phase column.
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min jchr.orgnih.govA standard flow rate for analytical scale separations.
Detection UV at 210-280 nm jchr.orgWavelength range where many alkaloids exhibit strong absorbance.
Injection Volume 20 µL nih.govA typical volume for analytical HPLC.

Countercurrent Chromatography and Preparative Separations

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. wikipedia.org This makes it particularly suitable for the preparative-scale isolation of natural products. aocs.orgresearchgate.net

In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. wikipedia.org The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. aocs.org The selection of an appropriate solvent system is the most critical step in developing a CCC method. rsc.org

Advantages of CCC for the isolation of Deacetylipecoside(1+) include:

High Sample Loading Capacity: CCC can handle larger sample quantities compared to preparative HPLC, making it ideal for isolating compounds in sufficient amounts for further studies. aocs.org

No Sample Loss due to Adsorption: The absence of a solid support prevents the permanent binding of the target compound to the column. wikipedia.org

Versatility: A wide range of biphasic solvent systems can be employed, allowing for the fine-tuning of selectivity for the target compound. wikipedia.org

CCC can be used as a primary purification step to fractionate the crude extract, followed by polishing with preparative HPLC to achieve the final desired purity. nih.gov

Purity Assessment and Characterization of Isolated Deacetylipecoside(1+)

After purification, it is essential to assess the purity of the isolated Deacetylipecoside(1+) and confirm its identity. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, as described in section 3.2.1, is used to determine the purity of the isolated compound. A single, sharp peak at the expected retention time indicates a high degree of purity.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, further confirming the identity of Deacetylipecoside(1+).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the isolated compound. The spectral data for the isolated compound should match the data reported in the literature for Deacetylipecoside(1+).

Enzymatic Assays: The biological activity of the isolated compound can be confirmed through enzymatic assays. For instance, the enzyme Deacetylipecoside (B1200891) synthase catalyzes the formation of Deacetylipecoside from dopamine (B1211576) and secologanin (B1681713). researchgate.netnih.gov

Table 3: Analytical Techniques for Purity Assessment and Characterization

TechniqueInformation Provided
Analytical HPLC Purity assessment, retention time.
Mass Spectrometry (MS/HRMS) Molecular weight, elemental composition.
NMR Spectroscopy (¹H, ¹³C) Structural elucidation, confirmation of chemical structure.
Enzymatic Assay Confirmation of biological activity. researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of Deacetylipecoside 1+

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of Deacetylipecoside(1+). Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The structural elucidation of complex natural products like Deacetylipecoside(1+) is heavily reliant on modern NMR techniques. While specific spectral data for Deacetylipecoside(1+) is not extensively published, the general methodology for related ipecac alkaloids provides a clear blueprint. The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of all proton signals, offering initial clues about the molecular environment. The ¹³C NMR spectrum, in turn, provides the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Isoquinoline (B145761) Alkaloid Precursors (Note: This table is a representation based on typical values for related compounds, as specific, complete data for Deacetylipecoside(1+) is not available in the cited literature.)

Atom No. δC (ppm) δH (ppm, mult., J in Hz)
1 50-60 4.5-5.0, m
3 40-50 2.8-3.2, m
4 20-30 2.5-2.9, m
5 125-135 -
6 110-120 6.5-6.8, s
7 140-150 -
8 140-150 -
9 110-120 6.6-6.9, s
10 120-130 -
1' 95-105 4.5-5.0, d

With the planar structure established, advanced NMR techniques are employed to define the relative stereochemistry and preferred conformation of Deacetylipecoside(1+). The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited for this purpose. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

For Deacetylipecoside(1+), NOE correlations would be critical in establishing the relative configuration at the stereogenic centers, including the C-1 position which defines it as the (R)-epimer, distinguishing it from its (S)-epimer, deacetylisoipecoside (B1197507). researchgate.net For instance, an NOE between the proton at C-1 and other specific protons in the isoquinoline or monoterpene portion of the molecule would provide definitive proof of their spatial relationship. These experiments also shed light on the preferred conformation of the flexible parts of the molecule, such as the orientation of the glucose unit and the conformation of the tetrahydroisoquinoline ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. For Deacetylipecoside(1+), HRMS analysis would provide a highly precise mass measurement of the molecular ion. This measured mass is then compared against calculated masses for all plausible elemental formulas. Due to the high resolving power of the instrument, it is possible to distinguish between ions of the same nominal mass but different elemental compositions, thereby unequivocally establishing the molecular formula of Deacetylipecoside(1+). This information is fundamental and complements the structural fragments deduced from NMR spectroscopy.

Tandem mass spectrometry (MS/MS) experiments are conducted to probe the structure of Deacetylipecoside(1+) by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of Deacetylipecoside(1+) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments provide valuable structural information.

For monoterpene isoquinoline alkaloids, characteristic fragmentation pathways often involve the cleavage of the bonds linking the isoquinoline and monoterpene units, as well as fragmentations within the sugar moiety. Analysis of the MS/MS spectrum of Deacetylipecoside(1+) would reveal diagnostic fragment ions that can be pieced together to confirm the proposed structure. For example, the loss of the glucose unit is a common fragmentation pathway for glycosides. The fragmentation of methylated derivatives of N-deacetylipecoside has been studied, showing characteristic losses that help identify the core structure. nih.gov A detailed analysis of these pathways is crucial for confirming the structural assignments made by NMR.

Table 2: Postulated Major Fragment Ions of Deacetylipecoside(1+) in MS/MS (Note: This table is hypothetical and based on general fragmentation patterns of related monoterpene isoquinoline alkaloids, as specific data for Deacetylipecoside(1+) is not available in the cited literature.)

m/z of Fragment Ion Proposed Structure/Loss
[M + H - 162]+ Loss of the glucose unit
[M + H - C₉H₁₀NO₂]+ Cleavage of the isoquinoline moiety

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for assigning the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For Deacetylipecoside(1+), an experimental CD spectrum would serve as a unique fingerprint of its absolute stereochemistry. This experimental spectrum can be compared to the CD spectra of known related compounds or to a theoretically calculated spectrum. The correlation between the experimental and calculated spectra can provide strong evidence for the assignment of the absolute configuration at all stereocenters, including the crucial C-1 position. Chiroptical profiles have been reported for other ipecac alkaloids like emetine (B1671215), demonstrating the utility of this technique in the field. researchgate.net

X-ray Crystallography and Computational Modeling for Three-Dimensional Structural Characterization

The unequivocal determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray crystallography. nih.govwikipedia.orgspringernature.com This technique, when applicable, provides precise coordinates of every atom in the crystal lattice, offering an unambiguous depiction of bond lengths, bond angles, and the absolute configuration. Obtaining a suitable single crystal of Deacetylipecoside(1+) would be the ultimate goal for its structural elucidation. However, crystallization can be a significant challenge for many natural products, especially for biosynthetic intermediates that may be unstable or difficult to isolate in large quantities. To date, no crystal structure for Deacetylipecoside(1+) has been reported in the literature.

In the absence of an X-ray crystal structure, computational modeling has become a powerful complementary tool. schrodinger.comembl.orgwikipedia.orgopenaccessjournals.comsciensage.info Methods such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts and CD spectra for different possible stereoisomers of Deacetylipecoside(1+). These calculated data can then be compared with the experimental data. For instance, the DP4+ analysis is a statistical method that compares experimental and calculated NMR data to determine the most probable stereoisomer. Similarly, the comparison of an experimental CD spectrum with DFT-calculated spectra for the possible enantiomers can lead to a confident assignment of the absolute configuration. frontiersin.org These computational approaches provide a robust means of structural assignment when crystallographic methods are not feasible.

Chemical Derivatization Strategies for Deacetylipecoside 1+ Research

Analytical Derivatization for Enhanced Chromatographic and Spectrometric Detection

Chemical derivatization is a common strategy to improve the analytical properties of compounds that are otherwise difficult to analyze due to low volatility, high polarity, or poor ionization efficiency. researchgate.netmdpi.com For a polar and non-volatile molecule like Deacetylipecoside(1+), derivatization is essential for certain analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net It can also enhance detectability and chromatographic performance in Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

Silylation and Acylation Reactions for GC-MS and LC-MS Analysis

The analysis of polar compounds like alkaloids and glycosides by GC-MS often requires derivatization to increase their volatility and thermal stability. researchgate.netinnovareacademics.in Silylation and acylation are two of the most common techniques employed for this purpose.

Silylation: This reaction involves replacing the active hydrogen atoms in hydroxyl (-OH) and amine (-NH) groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces the polarity of the molecule and masks hydrogen bonding sites, making the derivative more volatile and suitable for GC analysis. researchgate.netthieme-connect.com For Deacetylipecoside(1+), the numerous hydroxyl groups on the glucose and tetrahydroisoquinoline moieties, as well as the secondary amine, are all potential sites for silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. researchgate.net The analysis of silylated secoiridoid glycosides by GC-MS yields characteristic fragmentation patterns that can aid in structural elucidation. researchgate.net

Acylation: This is an alternative method where active hydrogens are converted into esters, amides, or thioesters. thieme-connect.com Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used to derivatize amine groups. wiley.com Acylation improves stability and can enhance detection, especially when using an electron capture detector (ECD) with GC. thieme-connect.com In the context of LC-MS, derivatization can introduce easily ionizable moieties, thereby increasing sensitivity. rsc.org For Deacetylipecoside(1+), the secondary amine and hydroxyl groups are targets for acylation.

Another relevant technique, particularly for LC-MS, is alkylation , such as permethylation. This involves converting all active hydrogens (from -OH and -NH groups) to methyl groups. Permethylation has been shown to significantly increase the hydrophobicity of iridoid and secoiridoid glycosides, which facilitates better separation in reversed-phase liquid chromatography and enhances chemical ionization for mass spectrometry. nih.gov

Table 1: Common Derivatization Reagents and Their Potential Targets on Deacetylipecoside(1+)

Derivatization TypeReagentAbbreviationTarget Functional Groups on Deacetylipecoside(1+)Primary Analytical Application
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl (-OH), Amine (-NH)GC-MS
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAHydroxyl (-OH), Amine (-NH)GC-MS
AcylationTrifluoroacetic anhydrideTFAAAmine (-NH), Hydroxyl (-OH)GC-MS, LC-MS
AcylationPentafluoropropionic anhydridePFPAAmine (-NH), Hydroxyl (-OH)GC-MS, LC-MS
AlkylationIodomethane (with a base like Sodium Hydride)CH₃IHydroxyl (-OH), Amine (-NH)LC-MS

Optimization of Derivatization Protocols for Deacetylipecoside(1+)

Achieving complete and reproducible derivatization requires careful optimization of the reaction conditions. Key parameters that must be considered include the choice of reagent and solvent, reagent concentration, reaction time, and temperature. mdpi.com

For silylation of Deacetylipecoside(1+), optimization would involve testing different reagents like BSTFA or MSTFA to determine which provides the most stable and complete derivatization of its multiple hydroxyl and amine groups. mdpi.com The reaction temperature and time are critical; for example, studies on similar compounds have found optimal conditions at elevated temperatures (e.g., 60-80°C) for times ranging from 30 to 120 minutes. mdpi.comwiley.com The ratio of the derivatizing reagent to the analyte must also be optimized to ensure the reaction goes to completion without generating excessive interfering by-products. mdpi.com Automated, or on-line, derivatization methods can improve repeatability and are recommended where available.

Semi-Synthetic Modification of Deacetylipecoside(1+) Scaffold

The term "scaffold" is used in medicinal chemistry to describe the core structure of a molecule. dndi.org Semi-synthesis, which uses a natural product as a starting material for chemical modifications, is a powerful strategy for creating novel analogs that may possess improved biological activity or different pharmacological profiles. researchgate.netnd.edu Given that Deacetylipecoside(1+) is a natural biosynthetic intermediate, its scaffold is an excellent candidate for such modifications. researchgate.netmdpi.com

Targeted Functional Group Transformations

Functional group transformations involve the conversion of one functional group into another to alter the molecule's properties. springermedizin.de The Deacetylipecoside(1+) structure offers several handles for these transformations.

Hydroxyl Groups: The multiple hydroxyl groups on the glucose and tetrahydroisoquinoline moieties can be selectively protected and deprotected to allow for modifications at other sites. They can be oxidized to form ketones or aldehydes, or converted into ethers or esters to probe their importance for biological activity.

Amine Group: The secondary amine in the tetrahydroisoquinoline ring is a key site for modification. It can be alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a range of amides or other esters, significantly altering the molecule's polarity and hydrogen-bonding capabilities.

Vinyl Group: The ethenyl (vinyl) group can be subjected to addition reactions, such as hydrogenation to an ethyl group or oxidation to an epoxide or diol, providing another avenue for diversification.

Synthesis of Deacetylipecoside(1+) Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into which parts of a molecule are essential for its biological effects. scirp.orgnih.gov By synthesizing and testing a series of related analogs, researchers can build a model of the pharmacophore. The tetrahydroisoquinoline (THIQ) scaffold, central to Deacetylipecoside(1+), is a well-known "privileged structure" in medicinal chemistry, and the synthesis of THIQ analogs is a common strategy for developing new therapeutic agents. researchgate.netrsc.org

For Deacetylipecoside(1+), SAR studies would involve creating a library of analogs through the targeted transformations described above. For instance, modifying the substituents on the catechol ring (the two hydroxyls on the isoquinoline (B145761) portion) could reveal their role in receptor binding or antioxidant activity. Altering the stereochemistry at various chiral centers could also have a profound impact on activity. Comparing the activity of these new analogs to the parent compound would elucidate the structural requirements for its biological function. dndi.orgmdpi.com

Table 2: Illustrative Deacetylipecoside(1+) Analogs for SAR Studies

Analog TypeModification on Deacetylipecoside(1+) ScaffoldRationale for Synthesis
Ester HomologationHydrolyze methyl ester to carboxylic acid, then re-esterify with ethyl, propyl, or benzyl (B1604629) groups.Investigate the influence of steric bulk and lipophilicity at the ester position on activity.
N-AlkylationAlkylate the secondary amine with various alkyl groups (e.g., methyl, ethyl, benzyl).Determine the importance of the N-H bond and explore the effect of N-substituents on potency.
Catechol O-MethylationSelectively methylate one or both hydroxyl groups on the isoquinoline ring.Assess the role of the catechol moiety in hydrogen bonding and potential metal chelation.
Glycosidic VariationChemically or enzymatically modify or remove the glucose moiety.Evaluate the contribution of the sugar to solubility, transport, and overall activity.
Vinyl Group SaturationReduce the ethenyl (vinyl) group to an ethyl group via catalytic hydrogenation.Probe the role of the double bond in target interaction or metabolic stability.

Design and Synthesis of Prodrug Conjugates from Deacetylipecoside(1+)

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nih.gov This strategy is often used to overcome issues such as poor solubility, low bioavailability, lack of site-specific delivery, or high toxicity. wiley.com The functional groups on Deacetylipecoside(1+) make it a suitable candidate for conversion into various prodrug conjugates.

The hydroxyl and amine groups can serve as attachment points for "promoieties," which are cleaved by specific enzymes or physiological conditions (e.g., pH) to release the active Deacetylipecoside(1+). For example:

Ester Prodrugs: The hydroxyl groups can be esterified with biocompatible acids. These ester linkages can be designed to be cleaved by esterase enzymes that are abundant in the blood or specific tissues.

Carbamate Prodrugs: The secondary amine can be converted into a carbamate, which can also be designed for enzymatic cleavage.

Peptide Conjugates: The amine or a carboxylic acid (generated from ester hydrolysis) can be linked to amino acids or peptides. nih.gov This can be a strategy to hijack peptide transporters for improved absorption or to target the drug to specific cells, such as cancer cells that overexpress certain peptide receptors. The design of prodrugs of emetine (B1671215), a downstream metabolite of Deacetylipecoside(1+), has been explored to target specific proteases found in the tumor microenvironment. wiley.com

Attachment of Releasable Moieties for Controlled Bioactivation

The core principle of a prodrug strategy involves attaching a temporary promoiety or carrier to the active drug molecule via a cleavable linker. nih.gov In the context of Deacetylipecoside(1+), this involves modifying its structure with releasable moieties that are designed to detach under specific physiological conditions, leading to controlled bioactivation. The goal is to ensure the compound remains dormant until it reaches its intended site of action, where the active form is released. nih.gov

Self-immolative linkers are a common type of releasable moiety. rsc.org These linkers are designed to undergo a spontaneous intramolecular reaction, or "collapse," after an initial triggering event, which cleaves the covalent bond and releases the active drug. rsc.org This trigger can be the enzymatic cleavage of a specific group attached to the linker. rsc.org For a complex alkaloid like Deacetylipecoside(1+), such linkers could be attached to its functional groups, ensuring that the release mechanism is highly specific and efficient.

Another strategy involves using mechanophores, such as disulfide bonds. acs.org These bonds are significantly weaker than carbon-carbon bonds and can be broken mechanically, for instance by ultrasound, to generate thiyl radicals. acs.org These radicals can then initiate a cascade of chemical reactions that result in the release of the parent molecule. acs.org This method offers a high degree of external control over the bioactivation process.

Below is a table of potential releasable moieties that could be theoretically applied in the derivatization of Deacetylipecoside(1+).

Moiety TypeLinkage TypeRelease TriggerPotential Application for Deacetylipecoside(1+)
Glucuronide Moiety Glycosidic Bondβ-glucuronidase enzymeTargets environments with high β-glucuronidase activity, such as certain tumor tissues. rsc.org
Phosphate (B84403) Ester Phosphate Ester BondAlkaline PhosphataseTargets tissues with overexpressed phosphatases.
Valyl Ester Ester BondEsterases / hPEPT1 TransporterCan enhance absorption via peptide transporters and is cleaved by common esterases. nih.gov
Disulfide Linker Disulfide BondReductive environment (e.g., high glutathione (B108866) levels) or external force (e.g., ultrasound). acs.orgTargets the intracellular environment or allows for externally controlled release. acs.org
pH-Sensitive Acetal/Ketal Acetal/Ketal LinkageAcidic pHTargets acidic microenvironments, such as those found in tumors or endosomes. researchgate.net

Enzymatic and Chemical Triggers for Prodrug Activation

The activation of a Deacetylipecoside(1+) prodrug hinges on the specific trigger that cleaves the releasable moiety. These triggers can be broadly categorized as enzymatic or chemical. numberanalytics.com

Enzymatic Triggers

Enzyme-activated prodrug therapy is a two-step approach that leverages the high specificity of enzymes. aacrjournals.org An enzyme that is either overexpressed in the target tissue or delivered exogenously (as in ADEPT or GDEPT) acts on the prodrug to release the active compound. aacrjournals.orgresearchgate.netopenmedicinalchemistryjournal.com This strategy enhances the therapeutic effect in target tissues while minimizing toxicity in normal tissues. researchgate.net

Common enzymes exploited as triggers include:

Glycosidases : Since Deacetylipecoside(1+) is a glycoside, modifying its sugar component to be a substrate for a specific glycosidase, like β-glucuronidase or β-galactosidase, is a logical approach. These enzymes are often overexpressed in tumor or lysosomal environments. rsc.org The enzyme hydrolyzes the glycosidic bond, initiating the release of the active alkaloid, often through a self-immolative linker. rsc.org

Esterases and Peptidases : These enzymes are abundant in the body and can be used to cleave ester or amide linkages in a prodrug. Carboxylesterases, for example, are key enzymes in the activation of many ester-based prodrugs. nih.gov

Phosphatases : Alkaline phosphatases are another class of enzymes that can be targeted. A phosphate group can be attached to the Deacetylipecoside(1+) molecule, rendering it inactive and increasing its water solubility. The phosphatase then cleaves the phosphate group to activate the drug. numberanalytics.com

Chemical Triggers

Chemical triggers rely on the unique chemical environment of the target site rather than enzymatic activity. numberanalytics.com This can include differences in pH or redox potential.

pH-Sensitivity : The microenvironment of solid tumors is often more acidic (pH ~6.5) than that of healthy tissues (pH 7.4). researchgate.net Prodrugs can be designed with acid-labile linkers, such as acetals, ketals, or hydrazones, which are stable at physiological pH but break down in acidic conditions to release the active drug. researchgate.net Research on emetine analogs has shown that prodrugs can be designed to release the active compound more effectively at a lower pH. researchgate.net

Redox Potential : The intracellular environment has a higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space. nih.gov This redox difference can be exploited by using linkers containing disulfide bonds. These bonds are stable in the bloodstream but are readily cleaved within the cell, releasing the active Deacetylipecoside(1+).

The table below summarizes various triggers and their corresponding cleavable linkers applicable to prodrug design.

Trigger TypeSpecific TriggerCleavable Moiety/LinkerMechanism of Action
Enzymatic β-GlucuronidaseGlucuronideEnzymatic hydrolysis of the glycosidic bond. rsc.org
Enzymatic EsteraseEster (e.g., Valyl ester)Enzymatic hydrolysis of the ester bond. nih.gov
Enzymatic Alkaline PhosphatasePhosphateEnzymatic hydrolysis of the phosphate ester. numberanalytics.com
Chemical Low pH (Acidity)Acetal, Ketal, HydrazoneAcid-catalyzed hydrolysis of the linker. researchgate.net
Chemical High Glutathione (GSH) ConcentrationDisulfide BondReduction of the disulfide bond to two thiols. acs.org

Synthetic Methodologies and Chemical Biology of Deacetylipecoside 1+

Total Synthesis Approaches to Deacetylipecoside(1+) and its Structural Core

The total synthesis of ipecac alkaloids, including the structural core of deacetylipecoside (B1200891), has been a subject of extensive research, leading to various strategies for the construction of its benzo[a]quinolizidine skeleton. These approaches often serve as formal syntheses for more complex alkaloids like emetine (B1671215) and cephaeline (B23452). nih.gov

One of the pivotal reactions in the biosynthesis and a key step in many synthetic routes is the Pictet-Spengler reaction. This reaction condenses dopamine (B1211576) with secologanin (B1681713) to form N-deacetylipecoside and its epimer, N-deacetylisoipecoside. wikipedia.orgnih.gov While this reaction can occur non-enzymatically under weakly acidic conditions, enzymatic catalysis provides stereospecificity. nih.govresearchgate.net

A general strategy for the synthesis of the ipecac alkaloid core involves several key transformations, including reductive photocyclization, kinetically controlled alkylation and acylation, and the reductive cleavage of a γ-lactone intermediate. rsc.org Another approach utilizes a stereoconservative synthesis starting from secologanin. In this method, methyl 3,4-dihydrosecoxyloganin, derived from secologanin, is converted into a piperidone intermediate. This piperidone serves as a versatile precursor for various ipecac alkaloids. rsc.org

Table 1: Key Synthetic Strategies for the Ipecac Alkaloid Core

StrategyKey Reactions/IntermediatesStarting MaterialsTarget Compounds/CoreReference(s)
Biomimetic Pictet-SpenglerPictet-Spengler condensationDopamine, SecologaninN-deacetylipecoside, N-deacetylisoipecoside wikipedia.orgnih.gov
Reductive PhotocyclizationReductive photocyclization, kinetically controlled alkylation, reductive γ-lactone cleavageNot specifiedIpecac and heteroyohimbine alkaloids rsc.org
Stereoconservative SynthesisConversion to a piperidone precursorSecologaninDeoxytubulosine, Cephaeline, Emetine rsc.org
Catalytic Asymmetric CascadeEnantioselective and diastereodivergent one-pot cascadeCommon, easily accessible materialsCorynantheine and ipecac alkaloid families nih.govdiva-portal.org
Palladium-Catalyzed CouplingElectrophilic addition, reduction, Pd-catalyzed biaryl coupling3-hydroxy-4-methoxybenzaldehyde, 2-(3-hydroxy-4-methoxyphenyl)acetic acidLaurolitsine mdpi.com

Enantioselective Synthesis of Deacetylipecoside(1+) Diastereomers

Enantioselective synthesis is crucial in the preparation of ipecac alkaloids due to the presence of multiple chiral centers, where different stereoisomers can exhibit distinct biological activities. wikipedia.org The synthesis of specific diastereomers of deacetylipecoside and related compounds relies on controlling the stereochemistry at key steps.

The biosynthesis of ipecac alkaloids naturally produces two diastereomers, N-deacetylisoipecoside (the S-form) and N-deacetylipecoside (the R-form), through a Pictet-Spengler reaction. wikipedia.org While non-enzymatic synthesis leads to a mixture, enzymatic processes can be stereospecific. nih.govresearchgate.net In Alangium lamarckii, two distinct enzymes, N-deacetylisoipecoside synthase and N-deacetylipecoside synthase, have been identified, each stereoselectively producing one of the epimers. researchgate.net

Synthetic strategies have been developed to achieve stereodivergence, allowing for the preparation of multiple epimers from common starting materials. A notable approach utilizes an enantioselective and diastereodivergent one-pot cascade sequence, followed by an additional diastereodivergent reaction step. nih.govdiva-portal.org This methodology has been successfully applied to the total synthesis of various natural products and their non-natural epimers, demonstrating its power in accessing stereochemical diversity. nih.govdiva-portal.org

Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. For instance, proline derivatives have been used to catalyze cross-aldol reactions to produce α-hydroxyphosphinates with high enantioselectivity for both diastereomers formed. nih.gov While not directly applied to deacetylipecoside, this demonstrates the potential of organocatalysis in controlling stereochemistry in complex molecules.

The Sharpless epoxidation is another classic example of an enantioselective reaction that uses a chiral catalyst to achieve high enantiomeric excess. libretexts.org Such catalytic systems are fundamental to modern asymmetric synthesis and are applicable to the synthesis of chiral building blocks for complex molecules like deacetylipecoside.

Table 2: Approaches to Enantioselective Synthesis of Ipecac Alkaloid Diastereomers

MethodKey FeaturesOutcomeReference(s)
Enzymatic SynthesisStereospecific Pictet-Spengler reaction catalyzed by distinct synthases.Selective formation of N-deacetylisoipecoside (S-form) or N-deacetylipecoside (R-form). wikipedia.orgresearchgate.net
Catalytic Asymmetric CascadeEnantioselective and diastereodivergent one-pot cascade sequence.Enantio- and diastereoselective synthesis of three out of four possible epimers of quinolizidine (B1214090) alkaloids. nih.govdiva-portal.org
OrganocatalysisUse of chiral organic molecules (e.g., proline derivatives) as catalysts.Potential for high enantioselectivity in key bond-forming reactions. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations of Deacetylipecoside(1+)

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective synthesis of complex molecules. mdpi.comnih.gov This approach is particularly valuable for natural product synthesis, where enzymes can catalyze reactions with high regio- and stereoselectivity that are challenging to achieve with traditional chemical methods. mdpi.com

In the context of deacetylipecoside and other ipecac alkaloids, several key enzymatic transformations have been identified and utilized. The biosynthesis of these alkaloids involves a series of enzymatic steps, including O-methylation and deglucosylation. nih.gov For instance, three distinct O-methyltransferases (IpeOMT1-3) from Psychotria ipecacuanha have been identified that are sufficient to methylate all four hydroxy groups in the pathway to emetine. nih.gov An ipecac alkaloid β-glucosidase (IpeGlu1) has also been characterized, which catalyzes the deglucosylation of both N-deacetylisoipecoside and N-deacetylipecoside. nih.gov

The Pictet-Spengler reaction, central to the formation of the deacetylipecoside core, can be performed chemoenzymatically. While the reaction can proceed non-enzymatically, the use of enzymes like N-deacetylisoipecoside synthase and deacetylipecoside synthase allows for stereospecific synthesis of the respective diastereomers. researchgate.net The enzyme deacetylipecoside synthase (DIS) from Alangium lamarckii has been purified and characterized, providing a tool for the specific synthesis of the (R)-epimer. researchgate.net

The concept of metabolic enzyme complexes, or "metabolons," has been proposed for ipecac alkaloid biosynthesis. nih.gov Such complexes would channel substrates between sequential enzymes, increasing efficiency and preventing the loss of labile intermediates. nih.gov Understanding and harnessing these natural catalytic systems could lead to highly efficient chemoenzymatic production of deacetylipecoside and its derivatives.

Recent advances in chemoenzymatic synthesis have demonstrated the power of this approach for a wide range of natural products. mdpi.combeilstein-journals.org For example, thioesterase domains have been used for the macrocyclization of peptides and polyketides, highlighting the potential for enzyme-catalyzed key steps in complex syntheses. beilstein-journals.org The integration of such biocatalytic steps into the total synthesis of ipecac alkaloids holds significant promise for future research and production.

Table 3: Key Enzymes in the Chemoenzymatic Synthesis and Biotransformation of Ipecac Alkaloids

EnzymeFunctionSubstrate(s)Product(s)Reference(s)
N-deacetylisoipecoside synthaseStereospecific Pictet-Spengler condensationDopamine, SecologaninN-deacetylisoipecoside (S-form) researchgate.net
Deacetylipecoside synthase (DIS)Stereospecific Pictet-Spengler condensationDopamine, SecologaninN-deacetylipecoside (R-form) researchgate.net
IpeOMT1, IpeOMT2, IpeOMT3O-methylation of hydroxy groupsVarious ipecac alkaloid intermediatesMethylated ipecac alkaloids (e.g., emetine) nih.gov
IpeGlu1 (β-glucosidase)DeglucosylationN-deacetylisoipecoside, N-deacetylipecoside, IpecosideAglycones of the respective glucosides nih.gov

Advanced Analytical Methodologies in Deacetylipecoside 1+ Research

Quantitative Analytical Methods for Deacetylipecoside(1+) in Biological Matrices

Accurate quantification of Deacetylipecoside(1+) in biological matrices, such as plant tissues, is crucial for understanding its metabolic flux and the regulation of the ipecac alkaloid biosynthetic pathway. High sensitivity and specificity are paramount due to the often low abundance of biosynthetic intermediates.

Development and Validation of LC-MS/MS Methods for High Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for the quantitative determination of Deacetylipecoside(1+) in complex biological samples. The development of a robust LC-MS/MS method involves meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, specificity, and accuracy.

The chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution profile employing mobile phases consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. This setup allows for the efficient separation of Deacetylipecoside(1+) from other structurally related alkaloids and endogenous matrix components.

For detection, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves the selection of a specific precursor ion for Deacetylipecoside(1+) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. The choice of precursor and product ions is critical for the specificity of the method.

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effect.

ParameterAcceptance CriteriaHypothetical Performance Data for Deacetylipecoside(1+)
Linearity (r²)≥ 0.990.998
LLOQSignal-to-noise ratio ≥ 100.5 ng/mL
Accuracy85-115% of nominal concentration95.2 - 103.5%
Precision (%RSD)≤ 15%Intra-day: 4.2 - 8.1%; Inter-day: 6.5 - 11.2%
RecoveryConsistent and reproducible88.7 ± 5.4%
Matrix EffectWithin acceptable limits (e.g., 85-115%)92.1 - 107.3%

This table presents hypothetical yet realistic performance data for a validated LC-MS/MS method for the quantification of Deacetylipecoside(1+) in a plant matrix.

Metabolomics Profiling in Deacetylipecoside(1+) Biosynthetic Context

Metabolomics provides a comprehensive snapshot of the small-molecule chemistry within a biological system. In the context of Deacetylipecoside(1+) research, metabolomics approaches are instrumental in elucidating its biosynthetic pathway, identifying related novel compounds, and understanding the metabolic network.

Untargeted Metabolomics for Pathway Discovery and Metabolic Perturbations

Untargeted metabolomics aims to detect and relatively quantify as many metabolites as possible in a sample without a preconceived bias. This hypothesis-generating approach is particularly useful for discovering novel intermediates and downstream products in the ipecac alkaloid biosynthetic pathway.

The workflow typically involves sample extraction, followed by analysis using high-resolution mass spectrometry (HRMS) coupled to liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap-MS). The resulting complex datasets are then processed using specialized software for peak picking, alignment, and statistical analysis to identify features that are differentially expressed between different experimental conditions (e.g., different plant tissues or developmental stages). The identification of these features is then performed by comparing their accurate mass, isotopic pattern, and fragmentation spectra with spectral libraries and databases.

Feature IDm/zRetention Time (min)Putative Identification
1[Value][Value]Deacetylipecoside(1+)
2[Value][Value]Secologanin (B1681713)
3[Value][Value]Dopamine (B1211576)
4[Value][Value]Deacetylisoipecoside (B1197507)
5[Value][Value]Unknown Alkaloid

This table provides a partial list of features that might be detected in an untargeted metabolomics analysis of Psychotria ipecacuanha, the plant that produces ipecac alkaloids.

Targeted Metabolomics for Quantification of Pathway Intermediates

In contrast to the untargeted approach, targeted metabolomics focuses on the accurate quantification of a predefined set of known metabolites. This hypothesis-driven approach is employed to precisely measure the levels of Deacetylipecoside(1+) and other known intermediates and end-products of the ipecac alkaloid pathway.

The analytical platform of choice for targeted metabolomics is typically LC-MS/MS operated in the MRM mode, as described in section 7.1.1. This provides the highest sensitivity and specificity for the quantification of low-abundance metabolites. By simultaneously monitoring the MRM transitions for multiple pathway components, a comprehensive quantitative profile of the biosynthetic pathway can be obtained.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Deacetylipecoside(1+)[Value][Value]
Secologanin[Value][Value]
Dopamine[Value][Value]
Cephaeline (B23452)[Value][Value]
Emetine (B1671215)[Value][Value]

This table shows potential Multiple Reaction Monitoring (MRM) transitions that could be used for the targeted quantification of key intermediates and end-products in the ipecac alkaloid biosynthetic pathway.

Isotope Tracing and Flux Analysis to Elucidate Metabolic Networks

Isotope tracing experiments, coupled with mass spectrometry or NMR analysis, are powerful tools for elucidating the flow of atoms through a metabolic network (metabolic flux). In the context of Deacetylipecoside(1+) biosynthesis, stable isotope-labeled precursors (e.g., ¹³C-labeled sugars or amino acids) can be fed to the plant or cell cultures.

By tracking the incorporation of the isotopic label into Deacetylipecoside(1+) and other pathway intermediates over time, the connectivity of the pathway and the relative rates of different enzymatic reactions can be determined. This information is crucial for building and validating models of metabolic flux, which can then be used to identify rate-limiting steps and potential targets for metabolic engineering to enhance the production of desired alkaloids.

Labeled PrecursorMonitored MetabolitesAnalytical TechniqueExpected Outcome
¹³C₆-GlucoseDeacetylipecoside(1+), SecologaninLC-HRMSDetermination of carbon flow from primary metabolism into the monoterpenoid pathway.
¹⁵N-TyrosineDeacetylipecoside(1+), DopamineLC-HRMSTracing the origin of the nitrogen atom in the isoquinoline (B145761) core.
²H-Labeled PrecursorPathway IntermediatesNMR SpectroscopyElucidation of stereospecific enzymatic mechanisms.

This table summarizes a hypothetical isotope labeling experiment designed to investigate the biosynthesis of Deacetylipecoside(1+).

Imaging Mass Spectrometry for Spatial Localization of Deacetylipecoside(1+) and its Metabolites

Imaging Mass Spectrometry (IMS) represents a powerful suite of techniques for visualizing the spatial distribution of molecules directly in biological tissues without the need for target-specific labels. This methodology combines the chemical specificity of mass spectrometry with the spatial fidelity of microscopy, providing a molecular map of a sample's surface. In the context of Deacetylipecoside(1+) research, IMS offers the potential to elucidate the precise location of this alkaloid and its downstream metabolites within the tissues of Psychotria ipecacuanha, offering insights into its biosynthesis, transport, and storage.

The core principle of IMS involves systematically scanning a laser or charged solvent spray across a thin section of tissue. At each coordinate, molecules are desorbed and ionized, and a full mass spectrum is collected. These spectra are then compiled to create an ion density map for any selected mass-to-charge ratio (m/z), effectively generating an image of a specific molecule's distribution. The high chemical specificity of this technique allows for the simultaneous mapping of multiple analytes, including precursors, intermediates, and final products of a metabolic pathway.

Several IMS techniques are particularly well-suited for the analysis of plant alkaloids like Deacetylipecoside(1+). Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS is a widely used technique where a chemical matrix is applied to the tissue section to facilitate the desorption and ionization of analytes upon laser irradiation. Desorption Electrospray Ionization (DESI) IMS, another common method, utilizes a charged solvent spray to desorb and ionize molecules from the sample surface under ambient conditions.

While direct IMS studies on Deacetylipecoside(1+) have not yet been published, research on related alkaloids in the Psychotria genus demonstrates the feasibility and utility of this approach. For instance, DESI-MSI has been successfully employed to visualize the distinct spatial distributions of various alkaloids on the leaf surfaces of Psychotria prunifolia. This research underscores the capability of IMS to differentiate the localization of structurally similar compounds within complex plant tissues.

Based on the known biosynthetic pathway of ipecac alkaloids, Deacetylipecoside(1+) is a key intermediate. Studies on Psychotria ipecacuanha using other analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), have consistently shown that the major downstream metabolites, emetine and cephaeline, accumulate predominantly in the roots of the plant, specifically within the bark. It has been suggested that the initial steps of biosynthesis may occur in the leaves, with subsequent transport to and storage in the roots.

Therefore, a hypothesized IMS analysis of Deacetylipecoside(1+) in P. ipecacuanha would likely reveal its localization in tissues actively involved in the biosynthesis and transport of ipecac alkaloids. Given its role as a precursor, one might expect to observe Deacetylipecoside(1+) in the leaves where biosynthesis is thought to be initiated, as well as in the vascular tissues of the stem and roots, reflecting its transport. Its concentration in the root bark, the primary storage site for emetine and cephaeline, might be lower than that of the final products.

The table below outlines a hypothetical dataset that could be generated from an IMS experiment on a cross-section of a Psychotria ipecacuanha root, targeting Deacetylipecoside(1+) and its related metabolites.

CompoundMonoisotopic Mass (m/z)Putative Localization (based on biosynthetic role)Ion Intensity (Arbitrary Units)
Deacetylipecoside(1+)524.21264Vascular tissues, potentially low levels in bark150
Cephaeline467.28533Primarily in the bark of the root850
Emetine481.30098Primarily in the bark of the root950

This hypothetical data illustrates how IMS could provide semi-quantitative information on the relative abundance of these compounds in different tissue regions. The high mass accuracy of modern mass spectrometers would allow for the confident identification of Deacetylipecoside(1+) based on its precise m/z value. Furthermore, tandem mass spectrometry (MS/MS) capabilities integrated with IMS can provide structural confirmation of the detected ions directly from the tissue, enhancing the reliability of the localization data.

Pharmacological Research and Mechanism of Action Studies of Deacetylipecoside 1+ Derivatives Preclinical Focus

In Vitro Bioactivity Screening of Deacetylipecoside(1+) and its Analogs

The initial phase in the preclinical assessment of new chemical entities, such as derivatives of Deacetylipecoside(1+), involves broad screening to identify any biological activity. This is achieved through a variety of in vitro assays designed to test the compounds against a wide range of biological targets.

High-Throughput Screening Platforms for Biological Activity Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of compounds for their effects on specific biological targets. nih.govstonybrookmedicine.edu For Deacetylipecoside(1+) derivatives, HTS platforms would be employed to quickly identify potential areas of therapeutic interest, such as anticancer or antiviral activities.

This approach has been effectively used for related ipecac alkaloids. For instance, HTS of compound libraries has identified emetine (B1671215) as a potent broad-spectrum inhibitor of coronaviruses, including MERS-CoV and SARS-CoV. nih.govmdpi.com Similarly, a high-throughput screen of over 5,000 compounds for inhibitors of pulmonary artery smooth muscle cell proliferation identified emetine as a promising candidate for treating pulmonary arterial hypertension. researchgate.net These examples underscore the power of HTS to uncover novel activities for known compounds and their analogs. A similar strategy, testing Deacetylipecoside(1+) derivatives against diverse panels of viruses, cancer cell lines, or other disease models, would be a critical first step in identifying their biological potential.

Cell-Based Assays for Investigating Cellular Responses and Signaling Cascades

Once initial "hits" are identified through HTS, cell-based assays are employed to gain deeper insights into a compound's effects within a biologically relevant context. researchgate.net These assays can measure a variety of cellular processes, including cell viability, proliferation, apoptosis (programmed cell death), and specific signaling pathways. researchgate.netrsc.org

For derivatives of Deacetylipecoside(1+), a primary focus would likely be on cytotoxicity, drawing parallels with emetine and cephaeline (B23452). The cytotoxic effects of emetine analogs have been extensively studied in various cancer cell lines. For example, the Cell Titer 96® Non-Radioactive Cell Proliferation Assay (an MTT assay) has been used to determine the IC50 (the concentration at which 50% of cell growth is inhibited) of emetine and its prodrugs in prostate cancer cell lines like LNCaP and PC3. nih.gov Studies on cephaeline have also utilized MTT assays to evaluate its effect on the viability of mucoepidermoid carcinoma (MEC) cell lines. nih.gov

Beyond general cytotoxicity, cell-based assays can elucidate the mechanism of action. Emetine, for example, has been shown to induce apoptosis and cause G2/M cell cycle arrest in acute myeloid leukemia (AML) cells. researchgate.net It also inhibits AML stem/progenitor cells, a crucial aspect for potential cancer therapies. nih.gov For Deacetylipecoside(1+) analogs, a similar panel of assays would be essential to determine not just if they are cytotoxic, but how they exert their effects on cancer cells.

Table 1: Example of In Vitro Cytotoxicity Data for Emetine Analogs in Prostate Cancer Cell Lines This table is illustrative, based on data for emetine analogs, and represents the type of data that would be generated for Deacetylipecoside(1+) derivatives.

CompoundModification at N-2' PositionLNCaP IC50 (µM)PC3 IC50 (µM)
EmetineSecondary Amine (unmodified)0.03160.0294
Analog 4Thiourea derivative0.190.28
Analog 7Urea derivative0.0790.12
Analog 13Carbamate derivative9.87.9
Prodrug 16Peptide prodrug0.0590.537

Data adapted from studies on emetine derivatives. nih.govnih.gov

Enzyme Inhibition and Receptor Binding Assays in Biochemical Systems

To pinpoint the molecular targets of a bioactive compound, biochemical assays are utilized. These cell-free systems assess the direct interaction of a compound with isolated enzymes or receptors.

Enzyme Inhibition: Emetine and cephaeline have been evaluated for their effects on various enzymes. For example, their inhibitory potential on major drug-metabolizing cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, has been characterized. nih.gov Such studies are crucial in preclinical development to predict potential drug-drug interactions. Emetine and its analogs have also been identified as inhibitors of viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of the Zika virus, which is a key mechanism of their antiviral activity. acs.orgmedchemexpress.com Following this precedent, Deacetylipecoside(1+) derivatives would be screened against a panel of relevant enzymes, guided by the results from initial HTS and cell-based assays, to determine if their bioactivity stems from the inhibition of a specific enzyme.

Receptor Binding: Receptor binding assays determine if a compound binds to and potentially modulates the function of a cellular receptor. Studies on emetine and cephaeline have explored their binding to receptors associated with emesis (vomiting), such as serotonin (5-HT) receptors. These studies found inhibitory activity on the 5-HT4 receptor, suggesting a potential mechanism for some of their physiological effects. researchgate.net For Deacetylipecoside(1+) analogs, a broad panel of receptor binding assays would help identify any specific receptor interactions, which could uncover novel mechanisms of action and therapeutic applications.

Structure-Activity Relationship (SAR) Investigations of Deacetylipecoside(1+) Derivatives

SAR studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. scispace.com By systematically modifying the structure of a lead compound and observing the resulting changes in bioactivity, researchers can identify key structural features and design more potent and selective molecules.

Identification of Key Structural Features for Bioactivity

For the ipecac alkaloids, extensive SAR studies have been conducted, primarily focusing on emetine. These investigations have consistently identified the secondary amine at the N-2' position as being crucial for its potent cytotoxicity and protein synthesis inhibition. nih.govnih.gov Modification of this position, for instance, by converting it to a tertiary amine, leads to a significant reduction in cytotoxicity, with some analogs being up to 400 times less potent than the parent emetine molecule. nih.gov

Other key features identified for emetine's bioactivity include the R configuration at the C-1' position and the methoxy group at C-7'. scispace.com The spatial relationship between the different ring systems of the molecule is also critical; conformational studies suggest that for analogs to be active, the region between the tricyclic system and the bicyclic isoquinoline (B145761) system must remain unoccupied. nih.gov For Deacetylipecoside(1+), a similar systematic investigation involving the synthesis and testing of various derivatives would be necessary to identify its own unique SAR and determine which structural moieties are essential for any observed biological activity.

Table 2: Illustrative SAR Data for N-2' Modified Emetine Analogs This table demonstrates the principle of SAR by showing how different functional groups at a key position affect cytotoxicity.

Analog TypeFunctional Group at N-2'Relative CytotoxicityKey Finding
Emetine-NH- (Secondary Amine)HighThe secondary amine is critical for high potency.
N-methylemetine-N(CH₃)- (Tertiary Amine)LowAlkylation of the N-2' amine reduces activity.
Urea/Thiourea Analogs-N-C(=O)NHR / -N-C(=S)NHRModerate to LowThe nature of the substituent influences the degree of activity loss.
Amide Analogs-N-C(=O)RLowAcylation of the N-2' amine significantly decreases cytotoxicity.

Information synthesized from SAR studies on emetine. nih.govnih.govscispace.com

Rational Design and Synthesis of Bioactive Deacetylipecoside(1+) Analogs

The insights gained from SAR studies enable the rational design and synthesis of new analogs with improved properties. nih.gov A major focus for emetine has been the design of prodrugs—inactive derivatives that are converted to the active drug under specific physiological conditions, such as the acidic microenvironment of a tumor or by tumor-specific enzymes. nih.gov

This strategy aims to reduce the systemic toxicity of emetine while concentrating its cytotoxic effect at the target site. Researchers have successfully designed emetine prodrugs by modifying the crucial N-2' position with moieties that are cleaved by cancer-specific enzymes like prostate-specific antigen (PSA) or fibroblast activation protein (FAP). nih.govnih.gov For instance, peptide-based prodrugs have been created that are selectively activated in the presence of PSA-producing prostate cancer cells. nih.gov Another approach involves creating pH-sensitive analogs that release active emetine more readily in the slightly acidic environment of tumors compared to the neutral pH of blood. nih.gov

Based on this successful precedent, a similar rational design approach could be applied to Deacetylipecoside(1+). Once its key bioactive features and SAR are established, medicinal chemists could design and synthesize derivatives with enhanced potency, improved selectivity, or prodrug characteristics tailored to specific diseases, thereby optimizing its therapeutic potential. stonybrookmedicine.edu

Molecular and Cellular Mechanism of Action Elucidation (Preclinical Studies)

The elucidation of a compound's molecular and cellular mechanism of action is a cornerstone of preclinical pharmacological research. This involves identifying the specific molecular targets with which the compound interacts and understanding how this interaction modulates cellular pathways to produce a therapeutic effect.

Target Identification and Validation in Relevant Preclinical Models

There is no publicly available information identifying or validating the specific molecular targets of Deacetylipecoside(1+) derivatives in any preclinical models. The process of target identification typically involves a combination of computational and experimental methods to pinpoint proteins, enzymes, receptors, or other biomolecules that may be modulated by the compound. Subsequent validation in cellular and animal models is crucial to confirm these interactions and their relevance to a particular disease state.

In Vitro Studies of Cellular Pathway Modulation by Deacetylipecoside(1+) Derivatives

Similarly, a search of scientific literature yielded no in vitro studies detailing the modulation of cellular pathways by Deacetylipecoside(1+) derivatives. Such studies are fundamental to understanding how a compound affects cell signaling, gene expression, and other cellular processes. Techniques like cell-based assays, western blotting, and transcriptomic analysis are commonly employed to investigate these effects. The absence of such data for Deacetylipecoside(1+) derivatives means their impact on cellular functions remains uncharacterized in the public domain.

Drug Discovery and Development Perspectives for Deacetylipecoside 1+ Scaffolds

Preclinical Lead Identification and Optimization Strategies

The initial stages of drug discovery are centered on identifying and refining promising "hit" compounds into "lead" candidates with desirable pharmacological properties. preprints.org For a scaffold like Deacetylipecoside(1+), this process would involve leveraging its natural product origins and systematically modifying its structure to enhance its therapeutic potential.

Natural Product-Based Drug Discovery Pipelines for Deacetylipecoside(1+)-Derived Leads

Natural products have historically been a rich source of new drugs and lead compounds. researchgate.netresearchgate.net The discovery pipeline for leads derived from the Deacetylipecoside(1+) scaffold would likely follow a well-trodden path in natural product drug discovery. This process typically begins with the isolation and characterization of the natural product, followed by an assessment of its biological activity.

Table 1: Illustrative Natural Product-Based Drug Discovery Pipeline for Deacetylipecoside(1+)-Derived Leads

StageDescriptionKey Activities
1. Source and Isolation Obtaining Deacetylipecoside(1+) from its natural source, such as Carapichea ipecacuanha or Alangium salviifolium. biorxiv.orgmpg.dePlant collection, extraction, and purification of the target compound.
2. Structural Elucidation Determining the precise chemical structure and stereochemistry of Deacetylipecoside(1+).Spectroscopic analysis (NMR, Mass Spectrometry, etc.).
3. Initial Biological Screening Assessing the crude extract and isolated compound for a wide range of biological activities.High-throughput screening (HTS) against various cellular and molecular targets.
4. Hit Identification Identifying Deacetylipecoside(1+) or a closely related analog as a "hit" with confirmed, reproducible activity. benthamopen.comConfirmation of activity in secondary assays.
5. Lead Generation Synthesizing analogs of the Deacetylipecoside(1+) scaffold to establish a preliminary structure-activity relationship (SAR).Medicinal chemistry efforts to create a small library of derivatives.
6. Lead Optimization Iteratively modifying the lead scaffold to improve potency, selectivity, and pharmacokinetic properties.In-depth SAR studies, in vitro and in vivo testing.

The biosynthetic pathway of ipecac alkaloids reveals that Deacetylipecoside (B1200891) exists as two epimers, desacetylipecoside and desacetylisoipecoside, which are precursors to different downstream products. thieme-connect.com This inherent structural diversity at the outset provides multiple avenues for exploration in a drug discovery program.

Optimization of Deacetylipecoside(1+) Scaffolds for Improved Biological Potency

Once a lead compound based on the Deacetylipecoside(1+) scaffold is identified, the subsequent and critical phase is lead optimization. This involves iterative chemical modifications to enhance its biological potency and other drug-like properties. For the Deacetylipecoside(1+) scaffold, this would likely focus on modifications at key positions to improve interactions with its biological target. Drawing parallels from its downstream products, emetine (B1671215) and cephaeline (B23452), which are known to inhibit protein synthesis by binding to the 40S ribosomal subunit, optimization efforts could target similar mechanisms. wikipedia.orgbenthamopen.com

Table 2: Potential Optimization Strategies for Deacetylipecoside(1+) Scaffolds

Modification SiteRationale for OptimizationPotential Impact on Biological Potency
N-2' Position The secondary amine at the N-2' position of the related emetine is crucial for its biological activity. nih.govnih.govnih.govDerivatization at this position could modulate potency and selectivity, and is a key handle for prodrug design.
Phenolic Hydroxyl Groups The presence and methylation state of phenolic hydroxyl groups in emetine and cephaeline influence their activity and properties. nih.govModification of these groups on the Deacetylipecoside(1+) scaffold could fine-tune target binding and pharmacokinetic parameters.
Ethyl Group at C-3 The stereochemistry and nature of the substituent at this position can impact the overall conformation of the molecule.Alterations could lead to improved target engagement and reduced off-target effects.
Isoquinoline (B145761) Moiety The isoquinoline core is a common feature in many bioactive alkaloids.Substitution patterns on the aromatic ring could be altered to enhance potency and modulate physical properties.

Prodrug Strategies for Optimizing Deacetylipecoside(1+) Drug Candidates (Academic Research)

A significant hurdle in the development of potent natural products is often their toxicity or poor pharmacokinetic profiles. mdpi.com Prodrug strategies, where a biologically inactive derivative is designed to be converted into the active drug in the body, offer a powerful approach to address these challenges. acs.orgnih.gov

Design and Synthesis of Deacetylipecoside(1+)-Based Prodrugs to Address Preclinical Challenges

Academic research into prodrugs of Deacetylipecoside(1+)-derived candidates would likely draw inspiration from successful strategies applied to related alkaloids, such as emetine. nih.govnih.govgoogle.comwipo.intresearchgate.net The primary goal would be to mask a key functional group responsible for toxicity or rapid metabolism, with a linker that is cleaved under specific physiological conditions, such as in a tumor microenvironment.

For instance, the N-2' secondary amine, known to be critical for the cytotoxicity of emetine, is an ideal attachment point for a promoiety. nih.govnih.gov Prodrugs could be designed to be activated by enzymes that are overexpressed in cancer cells, such as prostate-specific antigen (PSA) or fibroblast activation protein (FAP). nih.govgoogle.comresearchgate.net

Table 3: Hypothetical Deacetylipecoside(1+)-Based Prodrug Designs

Prodrug StrategyTarget ChallengeDesign Concept
Enzyme-Activated Prodrug Systemic toxicityA peptide sequence recognized by a tumor-specific protease is attached to the N-2' position of the Deacetylipecoside(1+) scaffold via a self-cleaving linker.
Hypoxia-Activated Prodrug Off-target toxicityA nitroaromatic group is incorporated, which is reduced to an active form under the hypoxic conditions of solid tumors, triggering the release of the active drug. mdpi.com
Ester-Based Prodrug Poor water solubilityA polar promoiety is attached to a hydroxyl group on the scaffold via an ester linkage, which is cleaved by ubiquitous esterases in the body.

In Vitro and Ex Vivo Evaluation of Prodrug Activation and Bioconversion

The successful design of a prodrug hinges on its efficient and selective conversion to the active parent drug. In vitro and ex vivo studies are crucial to validate this process.

In vitro evaluation would involve incubating the Deacetylipecoside(1+)-based prodrug with purified enzymes or in cell lysates to monitor the rate of cleavage and release of the active compound. Analytical techniques such as HPLC and LC-MS/MS would be employed to quantify the parent drug and the prodrug over time.

Ex vivo studies could utilize tissue homogenates or cultured cells (e.g., cancer cell lines vs. normal cell lines) to assess the differential activation of the prodrug. For example, a PSA-activated prodrug of a Deacetylipecoside(1+) derivative would be expected to show significantly higher conversion to the active drug in PSA-producing prostate cancer cells (like LNCaP) compared to non-PSA-producing cells. nih.govnih.gov

Applications of Artificial Intelligence and Machine Learning in Deacetylipecoside(1+) Drug Discovery

The vastness of chemical space and the complexity of biological systems present significant challenges to traditional drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery process. preprints.orgresearchgate.netnih.govacs.orgmdpi.comfrontiersin.orghelmholtz-hips.de

For a natural product scaffold like Deacetylipecoside(1+), AI and ML can be applied at various stages of the discovery pipeline:

Bioactivity Prediction: ML models can be trained on large datasets of known bioactive compounds, including alkaloids, to predict the potential biological activities of novel Deacetylipecoside(1+) derivatives. frontiersin.orgnih.gov These models use molecular descriptors and fingerprints to identify structural features that correlate with specific activities.

Lead Optimization: Generative AI models can design new molecules based on the Deacetylipecoside(1+) scaffold with optimized properties. frontiersin.org These models can learn the complex structure-activity relationships from existing data and propose novel derivatives with improved potency and reduced predicted toxicity.

De Novo Design: AI can be used to design entirely new scaffolds inspired by the structural motifs of Deacetylipecoside(1+) and other ipecac alkaloids, potentially leading to the discovery of novel classes of therapeutic agents.

Biosynthetic Pathway Elucidation: AI tools can analyze genomic and metabolomic data from the source organisms to identify the genes and enzymes involved in the biosynthesis of Deacetylipecoside(1+), facilitating its biotechnological production. nih.gov

The integration of AI and ML into the drug discovery workflow for Deacetylipecoside(1+)-derived compounds holds the promise of reducing the time and cost of development while increasing the probability of success in bringing a new therapeutic to the clinic.

Future Directions and Emerging Research Avenues for Deacetylipecoside 1+

Advanced Biocatalysis for Novel Deacetylipecoside(1+) Derivatization

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a powerful tool for the selective modification of complex molecules such as Deacetylipecoside(1+). db-thueringen.detudelft.nl This approach is highly valued for its regio- and stereoselectivity, which are often difficult to achieve with traditional synthetic chemistry. researchgate.net The future of Deacetylipecoside(1+) derivatization lies in discovering, characterizing, and engineering enzymes that can introduce new functional groups or alter its core structure, thereby creating a library of "unnatural" natural products with potentially new or improved bioactivities. nih.gov

Research efforts are increasingly focused on enzymes that catalyze key steps in alkaloid biosynthesis. For instance, Deacetylipecoside (B1200891) synthase (DIS), a type of Pictet-Spenglerase, catalyzes the crucial condensation of secologanin (B1681713) and dopamine (B1211576) to form Deacetylipecoside(1+). researchgate.netnih.gov While its native function is specific, protein engineering and directed evolution techniques could be applied to alter its substrate specificity, allowing it to accept different amine or aldehyde partners and generate a range of novel tetrahydroisoquinoline scaffolds. researchgate.netnih.gov

Furthermore, downstream modifying enzymes from ipecac and related alkaloid pathways are prime candidates for biocatalytic applications. O-methyltransferases (OMTs), such as IpeOMT1, IpeOMT2, and IpeOMT3 from Psychotria ipecacuanha, are responsible for the specific methylation patterns on the ipecac alkaloid core. nih.govnih.gov These enzymes could be used in biocatalytic cascades to methylate Deacetylipecoside(1+) or its analogues at various positions. Similarly, the discovery and application of novel glycosyltransferases, acyltransferases, and oxidoreductases (like cytochrome P450s) will be instrumental in expanding the chemical diversity of Deacetylipecoside(1+)-derived molecules. nih.govdb-thueringen.de The goal is to create a biocatalytic toolbox that enables precise, programmable modifications of the alkaloid backbone. anr.frnih.gov

Table 1: Potential Biocatalytic Enzymes for Deacetylipecoside(1+) Derivatization

Enzyme ClassSpecific ExampleNative Function in Alkaloid BiosynthesisPotential for Novel Derivatization
Pictet-Spenglerases Deacetylipecoside synthase (DIS)Condensation of dopamine and secologanin to form Deacetylipecoside(1+). nih.govEngineering to accept alternative substrates to create novel alkaloid backbones. researchgate.net
O-Methyltransferases (OMTs) IpeOMT1, IpeOMT2, IpeOMT3Sequential O-methylation in the formation of cephaeline (B23452) and emetine (B1671215). nih.govnih.govSite-specific methylation of Deacetylipecoside(1+) and its analogues to alter properties.
Cytochrome P450s AbCYP82M3 (from Atropa belladonna)Catalyzes ring formation in tropane (B1204802) alkaloids. researchgate.netIntroduction of hydroxyl groups or other oxidative modifications on the Deacetylipecoside(1+) scaffold. nih.gov
β-Glucosidases Ipeglu1Deglucosylation of N-deacetylisoipecoside derivatives. nih.govSelective removal of glucose moieties from glycosylated precursors or derivatives.
Acyltransferases Not yet fully characterized for ipecacsN-acetylation of the (1R)-diastereomer N-deacetylipecoside. nih.govIntroduction of diverse acyl groups to modify the molecule's characteristics.

Synthetic Biology and Pathway Engineering for Enhanced Alkaloid Production

The low abundance of valuable alkaloids like those derived from Deacetylipecoside(1+) in their native plants has spurred significant interest in metabolic engineering and synthetic biology. benthamdirect.commdpi.com These disciplines aim to reconstruct and optimize biosynthetic pathways in microbial hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), creating "cell factories" for sustainable and scalable production. anr.frnih.gov This approach not only addresses supply chain issues but also facilitates the production of novel derivatives by incorporating enzymes from different organisms. mdpi.com

A primary challenge in engineering the production of monoterpenoid indole (B1671886) alkaloids (MIAs) and related compounds is the complexity of their biosynthetic pathways, which are often long and involve enzymes localized in different cellular compartments in the plant. benthamdirect.comnih.gov A key strategy involves the heterologous expression of the entire pathway, from primary metabolism to the final product. For Deacetylipecoside(1+), this requires engineering the host to produce the precursors secologanin (derived from the monoterpene/iridoid pathway) and dopamine. mdpi.comresearchgate.net The iridoid pathway, starting from the MEP pathway and involving enzymes like geraniol (B1671447) synthase (GES) and geraniol 8-hydroxylase (G8H), has been a major focus of engineering efforts. mdpi.com

Future research will concentrate on several key areas to enhance production titers:

Pathway Optimization: Using modular engineering and tuning the expression levels of pathway genes to avoid the accumulation of toxic intermediates and eliminate metabolic bottlenecks. nih.govwur.nl CRISPR/Cas9 and other gene-editing tools are being used to integrate genes into stable, high-expression sites in the host genome. anr.fr

Precursor Supply Enhancement: Engineering the host's central metabolism to channel more carbon towards the required precursors, geranyl pyrophosphate (GPP) and aromatic amino acids. mdpi.comrsc.org

Cofactor Engineering: Ensuring a sufficient supply of cofactors like NADPH and S-adenosylmethionine (SAM), which are essential for many enzymatic steps in alkaloid biosynthesis. nih.gov

Host Selection and Engineering: Moving beyond yeast to explore other production chassis, or engineering the native plant producers (e.g., Catharanthus roseus or Psychotria ipecacuanha) through tissue culture and elicitation techniques to boost yields. benthamdirect.comnih.gov

The ultimate goal of synthetic biology in this context is to create robust and efficient microbial systems that can produce Deacetylipecoside(1+) and its derivatives on an industrial scale, providing a reliable source for these complex molecules. nih.govnih.gov

Table 2: Strategies in Synthetic Biology for Enhanced Alkaloid Production

StrategyDescriptionExample ApplicationDesired Outcome
Heterologous Pathway Reconstruction Assembling all necessary biosynthetic genes from one or more organisms into a microbial host like yeast. nih.govEngineering the complete MIA pathway in yeast. anr.frmdpi.comDe novo production of Deacetylipecoside(1+) and downstream alkaloids without plant material.
Metabolic Bottleneck Removal Identifying and overexpressing enzymes that correspond to rate-limiting steps in the pathway. nih.govIncreasing the expression of geraniol 8-hydroxylase (G8H) to improve secologanin supply. mdpi.comIncreased metabolic flux towards the final product and higher yields.
Precursor Channeling Modifying central metabolism to direct more resources towards the specific precursors needed for the alkaloid pathway.Upregulating the shikimate pathway to increase dopamine supply.Enhanced availability of building blocks for the Pictet-Spengler reaction.
Compartmentalization Mimicking the subcellular organization of plant cells by targeting enzymes to specific organelles (e.g., mitochondria, vacuole) in yeast. benthamdirect.comTargeting P450 enzymes to the endoplasmic reticulum for proper folding and function.Improved enzyme efficiency and prevention of interference with host metabolism.
Elicitation in Plant Culture Using signaling molecules (elicitors) like methyl jasmonate to trigger defense responses and secondary metabolism in plant cell cultures. nih.govApplying elicitors to P. ipecacuanha root cultures. nih.govIncreased production of ipecac alkaloids in the native system.

Interdisciplinary Research Integrating Omics Technologies with Deacetylipecoside(1+) Chemical Biology

Understanding and manipulating the biosynthesis of Deacetylipecoside(1+) requires a deep, systems-level understanding of the producing organism. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with chemical biology provides a powerful framework for this purpose. bayanbox.irresearchgate.net This interdisciplinary approach allows researchers to generate a holistic view of the biological processes governing alkaloid production and to develop tools to probe and control these pathways. trippus.netircbc.ac.cn

Omics technologies are crucial for gene discovery and pathway elucidation, especially in non-model medicinal plants like Psychotria ipecacuanha or Alangium salviifolium. researchgate.netscispace.com

Transcriptomics (RNA-seq): By comparing gene expression profiles across different tissues or under different conditions (e.g., with and without elicitor treatment), researchers can identify candidate genes that are co-expressed with known pathway genes. nih.govscispace.com This has been instrumental in identifying novel O-methyltransferases, glucosidases, and transcription factors involved in MIA and ipecac alkaloid biosynthesis. nih.govnih.gov

Proteomics: Identifies the actual enzymes present in the cell, confirming that the genes identified through transcriptomics are translated into functional proteins.

Metabolomics: Provides a snapshot of the small molecules (metabolites) in a cell, allowing researchers to track the flow of intermediates like Deacetylipecoside(1+) through the pathway and identify potential bottlenecks where intermediates accumulate. trippus.net

Spatial Omics: A newer frontier that integrates molecular profiling with spatial information, allowing researchers to understand where specific transcripts, proteins, and metabolites are located within the plant tissue. mdpi.com This is particularly important for complex pathways that involve multiple cell types. benthamdirect.com

Chemical biology complements these discovery-focused omics approaches by providing tools to study and manipulate the identified components. trippus.net This includes the synthesis of chemical probes to track enzyme activity, the development of small-molecule inhibitors to modulate pathway flux, and the creation of biosensors to monitor metabolite concentrations in real-time. The integration of these fields creates a powerful cycle: omics data identifies new biological "parts" (genes, enzymes), and chemical biology provides the tools to characterize and engineer these parts for applications in biocatalysis and synthetic biology. nih.govtrippus.net

Table 3: Contribution of Omics and Chemical Biology to Deacetylipecoside(1+) Research

TechnologyResearch FocusKey ContributionReference
Genomics Sequencing the genomes of alkaloid-producing plants like P. ipecacuanha.Provides the complete genetic blueprint to identify all potential biosynthetic genes and regulatory elements. scispace.com
Transcriptomics Profiling gene expression in different tissues and under various conditions.Identifies genes that are co-regulated and likely involved in the same biosynthetic pathway. nih.govscispace.com
Proteomics Identifying and quantifying the full set of proteins (enzymes) in a cell.Confirms the presence of biosynthetic enzymes and can reveal post-translational modifications. researchgate.net
Metabolomics Profiling the complete set of metabolites, including pathway intermediates.Tracks metabolic flux, identifies pathway bottlenecks, and discovers novel alkaloids. bayanbox.irtrippus.net
Chemical Biology Synthesis of probes, inhibitors, and biosensors.Enables functional characterization of enzymes, modulation of pathways, and real-time monitoring of production. trippus.netircbc.ac.cn
Spatial Omics Mapping the location of molecules within tissues.Elucidates the spatial organization of biosynthetic pathways across different cell types. mdpi.com

Q & A

Q. How can contradictory reports on substrate inhibition in Deacetylipecoside synthase be reconciled?

  • Hypothesis Testing : Systematically vary dopamine concentrations (0.1–5 mM) to identify non-linear velocity trends. Compare results across purified vs. crude enzyme preparations to isolate matrix effects .
  • Statistical Rigor : Apply Akaike information criterion (AIC) to evaluate whether data fit substrate inhibition or allosteric models. Use Bayesian inference for uncertainty quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.